molecular formula C11H15NO4S B2998152 N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide CAS No. 1396784-89-6

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide

Cat. No.: B2998152
CAS No.: 1396784-89-6
M. Wt: 257.3
InChI Key: JBRMGDNKYZWTLU-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.
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Scientific Research Applications

Analytical Applications in Lipid Peroxidation

A study by Gérard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, leading to the development of a colorimetric assay for lipid peroxidation. This methodology clarifies tissue-specific MDA production in vivo, showcasing the potential of methanesulfonic acid derivatives in biochemical assays (Gérard-Monnier et al., 1998).

Antibacterial Activity of Sulfonamide Derivatives

Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, investigating their antibacterial activities against various bacteria. This study demonstrates the utility of sulfonamide compounds in the development of new antibacterial agents (Özdemir et al., 2009).

Radical Reactions and Oxidation Studies

Research by Flyunt et al. (2001) on the oxidation of methanesulfinic acid and the reactions of the methanesulfonyl radical highlights the intricate radical reactions and potential applications in environmental chemistry and synthesis (Flyunt et al., 2001).

Potassium Channel Blocking Activity

A study by Connors et al. (1991) on the synthesis of (4-methanesulfonamidophenoxy)propanolamines and their potential as class III antiarrhythmic agents elucidates the application of methanesulfonamides in medicinal chemistry, especially in the design of drugs affecting cardiac function (Connors et al., 1991).

Biochemical Analysis

Biochemical Properties

N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide has been shown to interact with various enzymes and proteins. It has been identified as a potential inhibitor of the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is believed to be responsible for its ability to block the formation of male gametes in the malaria parasite life cycle .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to block male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism within these cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to bind to and stabilize the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is believed to inhibit the formation of male gametes in the malaria parasite life cycle .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)12-8-11(13)6-7-16-10-5-3-2-4-9(10)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRMGDNKYZWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CCOC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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